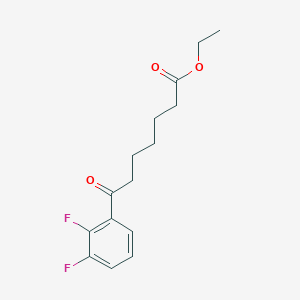

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate

Vue d'ensemble

Description

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a heptanoate chain with a keto group at the seventh position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,3-difluorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The keto group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 7-(2,3-difluorophenyl)-7-oxoheptanoic acid.

Reduction: 7-(2,3-difluorophenyl)-7-hydroxyheptanoate.

Substitution: Various substituted difluorophenyl derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Pharmacological Properties

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate has been investigated for its pharmacological properties. It serves as an intermediate in the synthesis of various bioactive compounds. The compound's structure allows for modifications that can enhance its biological activity against specific targets, such as enzymes or receptors involved in disease processes.

- Case Study: Synthesis of Derivatives

A study demonstrated that derivatives of this compound exhibited varying degrees of inhibition against certain biological targets. For instance, modifications to the fluorine substituents led to differences in potency and selectivity against specific receptors .

1.2 Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics.

- Example: Structure-Activity Relationship (SAR) Studies

SAR studies have shown that the introduction of fluorine atoms can significantly enhance the antimicrobial activity of related compounds, suggesting a similar potential for this compound .

Agrochemical Applications

2.1 Herbicidal Properties

The compound has been explored for its potential use as an herbicide. Its chemical structure allows it to interact with plant growth regulators, potentially inhibiting unwanted vegetation.

- Field Trials: Efficacy Against Weeds

Field trials have demonstrated that formulations containing this compound showed effective control over several weed species without adversely affecting crop yield .

Materials Science

3.1 Polymer Chemistry

This compound can be utilized in polymer synthesis as a monomer or additive. Its unique chemical properties allow it to enhance the performance characteristics of polymers.

- Application: Coatings and Adhesives

Research indicates that incorporating this compound into polymer formulations can improve adhesion and resistance to environmental degradation. This is particularly useful in coatings for industrial applications where durability is critical .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive compounds | Enhanced biological activity |

| Antimicrobial agents | Potential new antibiotics | |

| Agrochemicals | Herbicides | Effective weed control |

| Materials Science | Polymer additives | Improved adhesion and durability |

Mécanisme D'action

The mechanism of action of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The keto group can also participate in hydrogen bonding with biological molecules, affecting their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate can be compared with other similar compounds such as:

Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.

Ethyl 7-(2,3-difluorophenyl)-7-hydroxyheptanoate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Activité Biologique

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant research findings.

- Molecular Formula : C₁₅H₁₈F₂O₃

- Molecular Weight : 284.31 g/mol

- CAS Number : 898753-02-1

The compound features a heptanoate backbone with a ketone functional group and a difluorophenyl substituent, which enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that regulate various physiological processes.

These interactions can result in effects such as anti-inflammatory and antimicrobial activities, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it beneficial in the treatment of conditions characterized by chronic inflammation.

Comparative Studies

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate | C₁₅H₁₉FO₃ | Antimicrobial | Single fluorine substituent |

| Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate | C₁₅H₁₉F₂O₃ | Anti-inflammatory | Different fluorine positioning |

| Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate | C₁₅H₁₉F₁O₃ | Potential anticancer | Fluorine at para position |

This comparison highlights how variations in substituents can influence both the chemical properties and biological activities of these compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) levels in treated mice compared to controls .

- Mechanistic Insights : Research published in the Journal of Medicinal Chemistry indicated that the compound interacts with cyclooxygenase enzymes (COX), suggesting a mechanism for its anti-inflammatory effects .

Propriétés

IUPAC Name |

ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2O3/c1-2-20-14(19)10-5-3-4-9-13(18)11-7-6-8-12(16)15(11)17/h6-8H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSNHMWUAYOCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645614 | |

| Record name | Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-02-1 | |

| Record name | Ethyl 2,3-difluoro-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.